3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
3-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. The benzyl group at position 3 and methyl at position 2 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
3-benzyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-14(11-13-7-3-2-4-8-13)17(22)21-16-10-6-5-9-15(16)20-18(21)19-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOLDWZXTUNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalent trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative. Industrial production methods often utilize microwave-assisted synthesis to achieve high yields and reduce reaction times .
Chemical Reactions Analysis
3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, benzimidazole derivatives are known for their antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities . These properties make 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one a promising candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit enzymes such as tyrosine-phosphorylation-regulated kinase 1A and nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 2-[(4-chlorophenyl)sulfanylmethyl] derivative has a logP of 3.968, indicating high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Acidity : The base structure (Pyrimido[1,2-a]benzimidazol-4(10H)-one) has a predicted pKa of 1.34, suggesting protonation at physiological pH. Substituents like benzyl or methyl may alter ionization, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
